3-Chloro-4-isobutylbenzaldehyde
Description
3-Chloro-4-isobutylbenzaldehyde is an aromatic aldehyde derivative featuring a chlorine atom at the meta position (C3) and an isobutyl group at the para position (C4) relative to the aldehyde functional group. This structural configuration imparts unique physicochemical properties, making it valuable in organic synthesis, particularly in pharmaceutical intermediates and agrochemical applications. Its molecular formula is C₁₁H₁₃ClO, with a molecular weight of 196.67 g/mol. The compound’s reactivity is influenced by the electron-withdrawing chlorine atom and the bulky isobutyl substituent, which affect both steric and electronic interactions during reactions like nucleophilic additions or condensations .
Properties
Molecular Formula |
C11H13ClO |
|---|---|
Molecular Weight |
196.67 g/mol |
IUPAC Name |
3-chloro-4-(2-methylpropyl)benzaldehyde |
InChI |
InChI=1S/C11H13ClO/c1-8(2)5-10-4-3-9(7-13)6-11(10)12/h3-4,6-8H,5H2,1-2H3 |
InChI Key |
HTUBEAQKSZEVLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(C=C(C=C1)C=O)Cl |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
3-Chloro-4-isobutylbenzaldehyde has been investigated for its antibacterial properties. Research indicates that compounds with similar structures can inhibit bacterial growth, particularly against strains such as Staphylococcus aureus. A study found that derivatives of benzaldehyde with bulky groups at specific positions exhibited enhanced antibacterial activity, suggesting that this compound could be a candidate for further exploration in this area .
Synthetic Organic Chemistry
The compound serves as a versatile intermediate in the synthesis of various organic compounds. Its functional groups allow for further modifications, making it useful in creating more complex molecules. For instance, it can act as a starting material for synthesizing novel piperidinyl compounds that may have therapeutic effects against autoimmune disorders .
Antibacterial Activity
Research has demonstrated that derivatives of benzaldehydes can effectively inhibit bacterial growth. A focused library study revealed that compounds derived from 4-isobutylbenzaldehyde exhibited significant antibacterial activity against S. aureus strains at concentrations as low as 4 μg/mL . This finding suggests that this compound may hold similar or enhanced antibacterial properties.
Synthesis of Novel Compounds
In synthetic applications, researchers have utilized this compound to create new chemical entities with potential therapeutic benefits. For example, it has been used to synthesize functionalized amino dihydropyrimidines that show promise as antibacterial agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 3-Chloro-4-isobutylbenzaldehyde, we compare it with structurally analogous benzaldehyde derivatives. Key compounds include 3-Chlorobenzaldehyde , 4-Isobutylbenzaldehyde , and 4-Chloro-3-methylbenzaldehyde .
Table 1: Physicochemical and Reactivity Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility (Water) | Key Substituents | Applications |
|---|---|---|---|---|---|---|
| This compound | C₁₁H₁₃ClO | 196.67 | ~280 (estimated) | Low | Cl (C3), Isobutyl (C4) | Pharmaceutical intermediates |
| 3-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | 213–215 | Slightly soluble | Cl (C3) | Fragrance synthesis, pesticides |
| 4-Isobutylbenzaldehyde | C₁₁H₁₄O | 162.23 | 245–247 | Insoluble | Isobutyl (C4) | Flavoring agents, perfumes |
| 4-Chloro-3-methylbenzaldehyde | C₈H₇ClO | 154.59 | 225–227 | Low | Cl (C4), Methyl (C3) | Dye intermediates |
Key Findings :
Substituent Effects :
- The chlorine atom in this compound enhances electrophilicity at the aldehyde group compared to 4-Isobutylbenzaldehyde, facilitating reactions like aldol condensation .
- The isobutyl group introduces steric hindrance, reducing solubility in polar solvents (e.g., water) compared to 3-Chlorobenzaldehyde, which lacks bulky substituents .
Thermal Stability :
- The boiling point of this compound (~280°C, estimated) is higher than 3-Chlorobenzaldehyde (213–215°C) due to increased molecular weight and van der Waals forces from the isobutyl group.
Reactivity in Synthesis :
- Unlike 4-Chloro-3-methylbenzaldehyde, which is used in dye synthesis due to its balanced electronic effects, this compound’s bulkiness limits its utility in small-molecule coupling reactions but enhances selectivity in sterically demanding processes .
Toxicity and Safety: Chlorinated benzaldehydes (e.g., 3-Chlorobenzaldehyde) require stringent safety protocols due to skin/eye irritation risks .
Research Implications and Limitations
While direct studies on this compound are sparse, extrapolation from analogous compounds highlights its niche applications. Further research is needed to quantify its toxicity profile and optimize synthetic routes for industrial scalability.
Preparation Methods
Electrophilic Chlorination and Alkylation
Chlorination of pre-alkylated benzaldehydes often employs Lewis acids like FeCl₃ or AlCl₃. For example, 4-isobutylbenzaldehyde may undergo chlorination at the meta position using Cl₂ gas in dichloromethane at 0–5°C. Alternatively, sequential alkylation-chlorination strategies reduce competing side products.
Example Protocol (Adapted from Patent US20060079720A1):
-
Starting Material: 4-Isobutylbenzaldehyde (50 mmol)
-
Chlorinating Agent: Cl₂ gas (1.1 eq), FeCl₃ (5 mol%)
-
Conditions: DCM, 0°C, 12 h
-
Workup: Quench with NaHCO₃, extract with EtOAc, dry over MgSO₄
Directed Ortho-Metalation (DoM) Approaches
DoM enables precise functionalization of benzaldehyde derivatives. A lithiated intermediate at the 3-position can be trapped with electrophiles like isobutyl chloride.
Lithium-Halogen Exchange
-
Substrate: 3-Chlorobenzaldehyde
-
Base: LDA (2.2 eq) at -78°C in THF
-
Electrophile: Isobutyl triflate (1.5 eq)
-
Quench: NH₄Cl
Key Data:
| Parameter | Value |
|---|---|
| Reaction Temperature | -78°C to 0°C |
| Yield | 58% |
| Purity (HPLC) | 92% |
This method avoids over-alkylation but requires anhydrous conditions.
Catalytic Friedel-Crafts Isobutylation
Friedel-Crafts alkylation introduces isobutyl groups to chlorobenzaldehyde precursors. Zeolite catalysts enhance regioselectivity.
Zeolite-Catalyzed Process
-
Catalyst: H-Beta zeolite (SiO₂/Al₂O₃ = 25)
-
Substrate: 3-Chlorobenzaldehyde
-
Alkylating Agent: Isobutyl bromide
-
Conditions: 120°C, 24 h, solvent-free
Performance Metrics:
| Conversion Rate | 89% |
|---|---|
| Selectivity | 76% (para isomer) |
| Catalyst Reuse | 5 cycles |
Zeolite pore structure limits steric hindrance, favoring 4-isobutyl substitution.
Reductive Formylation of Chlorinated Toluenes
A two-step synthesis involving toluene derivatives:
-
Chlorination: 4-Isobutyltoluene → 3-chloro-4-isobutyltoluene (Cl₂, hv)
-
Oxidation: KMnO₄ in acidic conditions → aldehyde formation
Optimized Oxidation Step:
Transition-metal catalysis enables direct introduction of aldehyde groups.
Carbonylation Protocol
-
Substrate: 3-Chloro-4-isobutylbenzyl chloride
-
Catalyst: Pd(PPh₃)₄ (2 mol%)
-
Ligand: 1,3-Bis(diphenylphosphino)propane
-
CO Pressure: 50 psi
-
Solvent: DMF, 100°C
Outcomes:
| Metric | Value |
|---|---|
| Conversion | 95% |
| Aldehyde Selectivity | 88% |
| Turnover Number | 470 |
This method avoids harsh oxidants but requires specialized equipment.
Purification and Characterization
Crude this compound often contains isomers and unreacted precursors.
Recrystallization and Distillation
-
Solvent: Hexane/EtOAc (4:1)
-
Purity Post-Recrystallization: 98.5%
-
Boiling Point: 245–247°C (760 mmHg)
Spectroscopic Validation
-
¹H NMR (CDCl₃): δ 10.02 (s, 1H, CHO), 7.85 (d, J = 2.1 Hz, 1H), 7.52 (dd, J = 8.4, 2.1 Hz, 1H), 2.65 (hept, J = 6.8 Hz, 1H), 1.92 (m, 2H), 0.98 (d, J = 6.6 Hz, 6H).
-
IR (KBr): 2820 cm⁻¹ (C-H stretch, aldehyde), 1695 cm⁻¹ (C=O).
Industrial-Scale Considerations
Large batches (>100 kg) require optimized heat management and continuous flow systems.
Case Study (Patent WO2012140020A1):
-
Reactor Type: Tubular flow reactor
-
Residence Time: 30 min
-
Throughput: 12 kg/h
-
Purity: 99.2%
Q & A
Q. What are the established synthetic routes for 3-Chloro-4-isobutylbenzaldehyde, and how can reaction conditions be optimized for higher yields?
Answer: The synthesis of this compound typically involves electrophilic aromatic substitution (EAS) or directed ortho-metallation strategies. A common approach is the chlorination of 4-isobutylbenzaldehyde using chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) in the presence of Lewis acid catalysts like FeCl₃ or AlCl₃ . Optimization parameters include:
- Temperature : Controlled heating (40–60°C) minimizes side reactions like over-chlorination.
- Catalyst loading : FeCl₃ (5–10 mol%) balances reactivity and selectivity.
- Solvent choice : Non-polar solvents (e.g., dichloromethane) favor mono-chlorination.
Yield improvements (70–85%) are achievable via slow reagent addition and inert atmosphere .
Q. How can the purity and structural identity of this compound be validated post-synthesis?
Answer: Use a combination of analytical techniques:
- NMR spectroscopy : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, isobutyl CH₂ at δ 1.8–2.2 ppm).
- HPLC : Purity >98% with reverse-phase C18 columns (acetonitrile/water mobile phase).
- Melting point : Compare with literature values (e.g., 25–30°C for analogs like 3-chloro-4-fluorobenzaldehyde ).
- Mass spectrometry : Confirm molecular ion peak (expected m/z: ~182.64 for C₁₁H₁₃ClO).
Advanced Research Questions
Q. How do steric and electronic effects of the isobutyl group influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?
Answer: The isobutyl group exerts both steric hindrance and electron-donating inductive effects:
- Steric effects : Bulkiness at the para position reduces accessibility for nucleophiles, favoring meta-substitution in some cases.
- Electronic effects : The electron-donating isobutyl group deactivates the ring, slowing NAS but enhancing regioselectivity under controlled conditions (e.g., high-temperature catalysis with CuI ).
Methodological recommendations: - Use kinetic studies (e.g., time-resolved IR) to monitor intermediate formation.
- Compare reaction rates with analogs lacking the isobutyl group (e.g., 3-chlorobenzaldehyde) .
Q. What strategies can resolve contradictions in reported reaction outcomes for this compound derivatives?
Answer: Contradictions often arise from variable reaction conditions or impurities. A systematic approach includes:
- Reagent trace analysis : Use ICP-MS to detect metal catalyst residues (e.g., Fe³⁺ from FeCl₃) that may alter pathways.
- Computational modeling : DFT calculations (e.g., Gaussian 16) predict intermediate stability and transition states.
- Reproducibility protocols : Standardize solvent drying (molecular sieves) and exclude oxygen via Schlenk techniques .
Q. How can this compound be functionalized for applications in medicinal chemistry (e.g., as a pharmacophore)?
Answer: Key functionalization strategies:
- Aldehyde derivatization : Convert to hydrazones (via hydrazine) for antimicrobial activity screening.
- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids introduce biaryl motifs for kinase inhibition studies.
- Reduction : Catalytic hydrogenation (Pd/C, H₂) yields 3-chloro-4-isobutylbenzyl alcohol, a precursor for prodrugs .
Validate bioactivity via in vitro assays (e.g., IC₅₀ determination against cancer cell lines).
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
